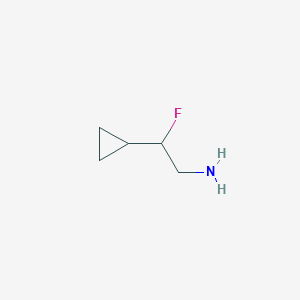

2-Cyclopropyl-2-fluoroethan-1-amine

Description

Significance of 2-Cyclopropyl-2-fluoroethan-1-amine in Contemporary Chemical Research

While detailed research findings on this compound are still emerging, its structural components suggest its potential as a valuable building block in medicinal chemistry and drug discovery. The presence of both a fluorine atom and a cyclopropyl (B3062369) group on a short ethylamine (B1201723) chain creates a molecule with a distinct conformational profile and electronic properties. Researchers are interested in how this specific arrangement influences biological activity and metabolic stability. The compound is often studied in the context of developing novel therapeutic agents, particularly for neurological disorders.

It is important to note that much of the currently available data pertains to structurally similar compounds, such as difluorinated or alternatively substituted analogues. For instance, derivatives like (S)-1-Cyclopropyl-2,2-difluoroethan-1-amine have been investigated as inhibitors of β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. smolecule.com The insights gained from these related molecules provide a foundational understanding for the potential research trajectories of this compound.

Overview of Fluorinated Amines in Medicinal and Biochemical Research

The incorporation of fluorine into pharmacologically active molecules is a widely employed strategy in modern drug design. Fluorinated amines, in particular, are a class of compounds that have garnered considerable attention due to the unique properties conferred by the fluorine atom.

The introduction of fluorine can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The high electronegativity of fluorine can influence the basicity (pKa) of the amine group, which in turn can affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the substitution of hydrogen with fluorine can block sites of oxidative metabolism, thereby increasing the drug's half-life.

The strategic placement of fluorine can lead to enhanced potency and selectivity of a drug candidate. It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom, underscoring the importance of this element in medicinal chemistry.

Role of Cyclopropyl-Containing Moieties in Drug Discovery and Chemical Biology

The cyclopropyl group is another structural motif that is frequently utilized in the design of therapeutic agents. This small, strained ring system imparts a degree of conformational rigidity to a molecule, which can be advantageous for optimizing its interaction with a biological target. The unique electronic nature of the cyclopropane (B1198618) ring, with its partial double-bond character, can also contribute to binding affinity. sigmaaldrich.com

Key attributes of the cyclopropyl moiety in drug discovery include:

Metabolic Stability: The cyclopropyl group can enhance a molecule's resistance to metabolic degradation, particularly by cytochrome P450 enzymes. chiralen.com

Potency and Selectivity: The conformational constraint imposed by the cyclopropyl ring can lead to a more favorable entropic contribution to binding, resulting in increased potency and selectivity for the target receptor or enzyme. uni.lu

Improved Physicochemical Properties: The cyclopropyl group can be used to fine-tune a molecule's lipophilicity and other properties to achieve a more desirable pharmacokinetic profile. uni.lu

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-2-fluoroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN/c6-5(3-7)4-1-2-4/h4-5H,1-3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHWZPBFQOUQYNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Enantioselective Synthesis of 2-Cyclopropyl-2-fluoroethan-1-amine Stereoisomers

The presence of a chiral center at the C-2 position, which is substituted with both a fluorine atom and a cyclopropyl (B3062369) group, necessitates precise control over the stereochemistry during synthesis. Enantiomerically pure stereoisomers are often required for pharmacological and biological studies, as different enantiomers can exhibit distinct biological activities.

Chiral Auxiliaries and Asymmetric Catalysis in Fluorinated Amine Synthesis

The asymmetric synthesis of chiral amines is a well-established field, with chiral auxiliaries and asymmetric catalysis being two of the most powerful strategies. researchgate.netescholarship.org Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. escholarship.org After the desired stereocenter is set, the auxiliary can be removed and ideally recycled. escholarship.org

A notable example in the synthesis of related cyclopropylamines involves the use of Oppolzer's sultam, a camphor-derived chiral auxiliary. In the synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, a substituted cinnamic acid is first derivatized with the sultam. The subsequent diastereoselective cyclopropanation of this adduct allows for the formation of the cyclopropyl ring with high chiral purity. Following saponification to the corresponding acid, a Curtius rearrangement can be employed to furnish the desired chiral amine. researchgate.net While this specific example leads to a phenyl-substituted cyclopropylamine (B47189), the principle of using a chiral auxiliary to direct cyclopropanation is a viable strategy for the synthesis of this compound.

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. nih.gov In this strategy, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. For the synthesis of fluorinated 2-phenylcyclopropylmethylamine derivatives, an enantioselective synthesis of the key trans-cyclopropane intermediate has been achieved using an enantiopure copper catalytic system. researchgate.net This system comprises a chiral bis(oxazoline) ligand and copper(I) triflate, which catalyzes the asymmetric cyclopropanation of α-fluorostyrene. researchgate.net This method highlights the potential of transition metal-catalyzed reactions for establishing the stereochemistry of fluorinated cyclopropanes.

The following table summarizes selected chiral auxiliaries and catalytic systems used in the synthesis of chiral amines and related compounds.

| Chiral Auxiliary/Catalyst System | Substrate Type | Key Transformation | Product Type |

| Oppolzer's Sultam | Cinnamic Acid Derivative | Diastereoselective Cyclopropanation | Chiral Cyclopropylamine |

| Copper(I) triflate / Chiral Bis(oxazoline) | α-Fluorostyrene | Asymmetric Cyclopropanation | Chiral Fluorinated Cyclopropane (B1198618) |

| Rhodium(I) / Chiral Phosphine Ligands | Enamides | Asymmetric Hydrogenation | Chiral Amines |

| Palladium(0) / Chiral Ligands | Allylic Amines | Asymmetric Allylic Alkylation | Chiral Amines |

Stereocontrol in Cyclopropane Ring Formation

The formation of the cyclopropane ring with defined stereochemistry is a critical step in the synthesis of this compound. Besides the use of chiral auxiliaries and catalysts to direct the facial selectivity of cyclopropanation, the inherent stereoselectivity of the cyclopropanation reaction itself is a key consideration.

Transition metal-catalyzed [2+1] cycloaddition of a diazo compound to an alkene is a powerful method for constructing cyclopropane rings. researchgate.net In the synthesis of fluorinated 2-phenylcyclopropylmethylamine derivatives, cyclopropanation of a vinyl fluoride (B91410) with ethyl diazoacetate in the presence of a copper(II) acetylacetonate (B107027) catalyst was employed. researchgate.net This reaction can lead to a mixture of cis and trans isomers, the ratio of which can be influenced by the catalyst, solvent, and temperature. For specific applications, the separation of these diastereomers by chromatography is often necessary. researchgate.net

An alternative approach to forming substituted cyclopropylamines involves the reaction of α-chloroaldehydes with a one-carbon dianionic building block like bis(iodozincio)methane. This method has been shown to produce trans-2-substituted cyclopropylamines with high diastereoselectivity. nih.govchemrxiv.org The reaction proceeds through the trapping of an electrophilic zinc homoenolate with an amine, followed by ring closure. nih.gov The diastereoselectivity of this process can be sensitive to the reaction conditions, with the addition of polar aprotic co-solvents like DMF sometimes being crucial to suppress cis/trans-isomerization. nih.govchemrxiv.org

Targeted Fluorination Strategies for the Ethan-1-amine Scaffold

The introduction of the fluorine atom at the C-2 position of the ethan-1-amine backbone requires specific and controlled fluorination methods. The regioselectivity and stereoselectivity of the fluorination are paramount.

Regioselective and Stereoselective Introduction of Fluorine

The direct fluorination of an enamide is a promising strategy for the stereoselective introduction of a fluorine atom α to a nitrogen atom. A highly π-facial selective and regioselective fluorination of chiral enamides has been reported using electrophilic fluorinating reagents such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI). nih.gov The reaction proceeds via the enantioselective fluorination of the electron-rich enamide olefin. The resulting β-fluoro-iminium cationic intermediate is then trapped with water to form an N,O-hemiacetal. Subsequent oxidation can yield chiral α-fluoro-imides, which can be further converted to the desired α-fluoro-amines. nih.gov This methodology offers a potential route to enantiomerically enriched this compound by starting from a suitable chiral cyclopropyl-substituted enamide.

Another approach involves the deconstructive fluorination of cyclic amines. While not a direct synthesis of the target molecule, this method demonstrates the cleavage of a C-C bond and subsequent fluorination. For instance, silver-mediated ring-opening fluorination of piperidines and pyrrolidines using Selectfluor® can generate mono- and difluorinated amine derivatives. escholarship.org This strategy highlights the possibility of using cyclic precursors to generate fluorinated acyclic amines.

Post-Synthetic Fluorine Atom Modifications

While the direct introduction of fluorine is often the preferred strategy, post-synthetic modifications of a fluorinated scaffold can also be envisioned for creating derivatives. However, the C-F bond is generally very strong, making its direct modification challenging. More commonly, other functional groups on the molecule are modified while the fluorine atom remains intact.

In the context of fluorinated polymers, selective reactions at positions other than the C-F bond are well-documented. For example, in polymers containing pentafluorophenyl groups, nucleophilic substitution of the para-fluorine atom is a common strategy for post-polymerization modification. researchgate.netresearchgate.net While this is not directly applicable to the aliphatic fluorine in this compound, it illustrates the principle of selective reactivity in fluorinated systems.

For this compound, post-synthetic modifications would more likely involve the amine functionality, as described in the next section.

Synthetic Routes to Diverse Derivatives of this compound

The primary amine group of this compound serves as a versatile handle for the synthesis of a wide range of derivatives. Standard organic transformations can be employed to modify this group, leading to compounds with potentially altered physicochemical and biological properties.

A common derivatization is N-alkylation. For instance, in the synthesis of fluorinated 2-phenylcyclopropylmethylamine derivatives, the primary amine was converted to its N-benzylated derivative via reductive amination. nih.govresearchgate.net This involves reacting the primary amine with an aldehyde (e.g., 2-methoxybenzaldehyde) to form an imine, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) to yield the secondary amine. researchgate.net This method is general and can be applied to a variety of aldehydes and ketones to install different N-alkyl or N-arylalkyl groups.

Amide formation is another straightforward derivatization. The primary amine can react with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. These transformations are typically high-yielding and tolerant of a wide range of functional groups.

The following table provides a summary of potential synthetic routes to derivatives of this compound, based on common reactions of primary amines.

| Derivative Type | Reagent(s) | Reaction Type |

| Secondary Amine | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₄) | Reductive Amination |

| Amide | Acyl Chloride, Base | Acylation |

| Amide | Carboxylic Anhydride | Acylation |

| Amide | Carboxylic Acid, Coupling Agent (e.g., DCC, EDC) | Amide Coupling |

| Sulfonamide | Sulfonyl Chloride, Base | Sulfonylation |

| Urea | Isocyanate | Nucleophilic Addition |

| Thiourea | Isothiocyanate | Nucleophilic Addition |

These synthetic strategies provide a toolbox for the generation of a library of derivatives of this compound, enabling the exploration of structure-activity relationships and the development of new chemical entities with tailored properties.

Amine Functionalization for Scaffold Diversification

The primary amine group of this compound serves as a versatile handle for a wide array of chemical modifications, allowing for the generation of diverse molecular scaffolds. Common functionalization strategies include acylation, alkylation, and arylation reactions.

Reductive amination is a frequently employed method for introducing alkyl groups to the primary amine. For instance, the reaction of a primary amine derivative with an aldehyde, such as 2-methoxybenzaldehyde, in the presence of a reducing agent like sodium borohydride (NaBH₄), yields the corresponding N-benzylated product. nih.gov This transformation is typically carried out in a protic solvent like methanol (B129727) at room temperature. nih.gov

Another important transformation is the formation of amides through acylation. This can be achieved by reacting the amine with acylating agents such as acid chlorides or anhydrides. These reactions provide a robust means to introduce a variety of substituents, thereby modulating the electronic and steric properties of the parent molecule.

The following table summarizes key amine functionalization reactions for scaffold diversification:

| Reaction Type | Reagents | Conditions | Resulting Product | Reference |

| Reductive Alkylation | 2-methoxybenzaldehyde, NaBH₄, Triethylamine | Methanol, Room Temperature | N-(2-methoxybenzyl) derivative | nih.gov |

| Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Not specified | N-Boc protected amine | nih.govnih.gov |

| Deprotection | 5.0 N HCl in Diethyl ether | 0 °C to Room Temperature | Primary amine hydrochloride | nih.govnih.gov |

This table is based on data from referenced research and patents.

Cyclopropyl Moiety Modifications and Their Synthetic Accessibility

Modification of the cyclopropyl moiety of this compound, while synthetically challenging, offers another avenue for structural diversification. The construction of the core fluorinated cyclopropane ring often involves multi-step sequences.

One established method involves the cyclopropanation of a vinyl fluoride. For example, a vinyl fluoride can be reacted with ethyl diazoacetate in the presence of a copper catalyst, such as Cu(acac)₂, to generate the corresponding cyclopropanecarboxylate. nih.gov This intermediate can then be further elaborated to introduce the desired amine functionality.

The synthesis of substituted cyclopropylamines often begins with appropriately substituted benzaldehydes or cinnamic acids. nih.govgoogle.com For instance, 3,4-difluorobenzaldehyde (B20872) can be converted to a substituted alkene via a Wittig or aldol (B89426) reaction, followed by cyclopropanation. google.com The resulting cyclopropane derivative can then be converted to the corresponding amine through methods like the Curtius rearrangement. google.com

The table below outlines synthetic approaches for accessing modified cyclopropyl moieties:

| Starting Material | Key Transformation | Reagents/Catalyst | Intermediate/Product | Reference |

| 5-fluoro-2-methoxybenzaldehyde | Wittig reaction, Bromofluorination, Cyclopropanation | methyltriphenylphosphonium bromide, NBS/Et₃N·3HF, Cu(acac)₂ | Monofluorinated cyclopropanecarboxylate | nih.gov |

| 3,4-difluorobenzaldehyde | Aldol condensation or Wittig reaction, Cyclopropanation | Trimethylsulfoxonium iodide | trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid | google.com |

| Substituted Cinnamic Acid | Derivatization, Diastereoselective cyclopropanation, Saponification, Curtius rearrangement | Oppolzer's sultam | (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine | google.com |

This table is based on data from referenced research and patents.

Optimization of Reaction Conditions for Scalable Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production necessitates the optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness. For cyclopropylamine derivatives, several factors are critical in this optimization process.

One of the significant challenges in scalable synthesis is the use of hazardous reagents. google.com For example, traditional methods for synthesizing cyclopropylamines have involved explosive materials like sodium azide (B81097) and diazomethane (B1218177). google.com Modern approaches focus on replacing these with safer alternatives. google.com For instance, the Curtius degradation can be performed using diphenylphosphoryl azide, which is considered a safer alternative to sodium azide. google.com

The choice of solvent and reaction temperature also plays a crucial role. For instance, in the synthesis of trans-2-substituted-cyclopropylamines, the addition of a polar aprotic co-solvent like DMF or MeCN can prevent the cis/trans-isomerization of the product. chemrxiv.org Temperature control is also vital; for example, the addition of reagents at low temperatures (e.g., 0 °C) can help to control exothermic reactions and improve selectivity. nih.govnih.gov

Continuous flow chemistry is emerging as a powerful tool for scalable synthesis, offering advantages such as improved heat and mass transfer, shorter reaction times, and enhanced safety. mpg.de A two-step continuous-flow process has been developed for the synthesis of cyclopropylamines, significantly reducing reaction times from 48 hours in batch reactions to just 30 minutes. mpg.de

The following table highlights key parameters and their impact on the scalable synthesis of cyclopropylamine derivatives:

| Parameter | Traditional Condition | Optimized Condition | Impact on Scalability | Reference |

| Reagent Safety | Sodium azide, Diazomethane | Diphenylphosphoryl azide, In-situ diazomethane generation | Reduced explosion hazard, improved safety profile | google.com |

| Solvent System | THF | THF with polar aprotic co-solvent (e.g., DMF, MeCN) | Prevents product isomerization, improves diastereoselectivity | chemrxiv.org |

| Reaction Time | 48-72 hours (batch) | 30 minutes (continuous flow) | Increased productivity, more efficient process | mpg.de |

| Purification | Column chromatography | Crystallization, salt formation | Avoids costly and time-consuming chromatography, more suitable for large scale | google.comgoogle.com |

This table is based on data from referenced research and patents.

Molecular Design and Structural Characterization

Conformational Analysis of 2-Cyclopropyl-2-fluoroethan-1-amine

The rotational freedom around the C1-C2 bond in this compound gives rise to a complex conformational landscape. The relative orientations of the amine, cyclopropyl (B3062369), and fluoro substituents are expected to be governed by a combination of steric hindrance and stereoelectronic interactions, such as gauche effects and hyperconjugation. While direct experimental data for this specific molecule is not extensively available, analysis of analogous systems provides significant insights.

Vibrational spectroscopy, particularly in the far-infrared region, serves as a powerful tool for probing the conformational isomers of flexible molecules. For instance, studies on cyclopropylamine (B47189) have identified both trans and gauche conformers, arising from the rotation of the amino group relative to the cyclopropyl ring. The distinct vibrational frequencies associated with the -NH2 torsion in each conformer allow for their experimental identification and characterization. It is reasonable to infer that this compound would exhibit a similarly complex torsional potential, with the fluorine substituent further influencing the relative energies of the stable conformers.

Quantum mechanical calculations are invaluable for mapping the potential energy surface of flexible molecules and identifying stable conformers and the transition states that connect them. For fluorinated alkanes, computational studies have shown that the gauche conformation can be unexpectedly stabilized by the gauche effect, where the fluorine atom prefers to be gauche to another electronegative atom or a group with π-character. In the case of this compound, density functional theory (DFT) calculations would be instrumental in determining the relative energies of the various staggered conformations around the C1-C2 bond. These calculations would need to account for the steric bulk of the cyclopropyl group and the stereoelectronic influence of the fluorine atom.

A hypothetical conformational analysis using computational methods would likely reveal several low-energy conformers. The relative populations of these conformers at a given temperature can be estimated from their calculated Gibbs free energies.

| Conformer | Dihedral Angle (F-C2-C1-N) | Relative Energy (kcal/mol) |

| anti | ~180° | 0 (Reference) |

| gauche-1 | ~60° | 0.5 - 1.5 |

| gauche-2 | ~-60° | 0.5 - 1.5 |

This table represents hypothetical data for illustrative purposes, based on general principles of conformational analysis.

Stereochemical Characterization of this compound and its Analogs

The presence of a stereocenter at the C2 position means that this compound exists as a pair of enantiomers, (R)-2-cyclopropyl-2-fluoroethan-1-amine and (S)-2-cyclopropyl-2-fluoroethan-1-amine. The synthesis of enantiomerically pure forms of this compound is crucial for understanding its interactions with chiral biological systems. The characterization of these stereoisomers typically involves chiroptical techniques such as circular dichroism or the use of chiral resolving agents in chromatography. The absolute configuration can be determined by X-ray crystallography of a suitable crystalline derivative or by comparison with structurally related compounds of known stereochemistry.

Advanced Spectroscopic Methods for Structural Elucidation

A combination of advanced spectroscopic techniques is essential for the unambiguous structural elucidation of this compound.

NMR spectroscopy is arguably the most powerful tool for the structural analysis of this molecule in solution.

¹⁹F NMR: The fluorine-19 nucleus is a sensitive NMR probe with a wide chemical shift range, making it an excellent tool for detecting and characterizing fluorinated organic compounds. wikipedia.org The ¹⁹F chemical shift in this compound would be highly sensitive to the local electronic environment. Furthermore, spin-spin coupling between the fluorine nucleus and adjacent protons (²JFH) and carbons (¹JCF, ²JCF) provides invaluable structural information. wikipedia.org The magnitude of these coupling constants can also provide insights into the conformational preferences around the C1-C2 bond.

¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The carbon atom attached to the fluorine (C2) is expected to show a large one-bond coupling constant (¹JCF) of around 170-200 Hz, appearing as a doublet in the proton-decoupled spectrum. The cyclopropyl carbons would also exhibit characteristic chemical shifts, which can be influenced by the electronegative fluorine atom. nih.gov In some cases, long-range C-F couplings can also be observed. blogspot.com

¹H NMR: The proton NMR spectrum would provide information on the connectivity of the molecule through proton-proton spin-spin coupling. The protons on the cyclopropyl ring and the ethylamine (B1201723) backbone would exhibit complex splitting patterns due to their diastereotopic nature arising from the adjacent chiral center.

A representative table of expected NMR data is provided below, based on data from analogous compounds.

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| ¹⁹F | -180 to -220 | Multiplet | ²JFH, ³JHH |

| ¹³C (C-F) | 75 - 90 | Doublet | ¹JCF: 170 - 200 |

| ¹³C (CH₂) | 40 - 55 | Triplet | ¹JCH |

| ¹³C (Cyclopropyl) | 5 - 20 | Multiplet | ¹JCH |

| ¹H (CH-F) | 4.0 - 5.0 | Multiplet | ²JHF, ³JHH |

| ¹H (CH₂) | 2.5 - 3.5 | Multiplet | ²JHH, ³JHH |

| ¹H (Cyclopropyl) | 0.2 - 1.0 | Multiplet | ²JHH, ³JHH |

This table is a hypothetical representation based on typical values for similar structural motifs.

IR and Raman spectroscopy provide complementary information about the vibrational modes of a molecule. nasa.gov The key vibrational frequencies for this compound would include:

C-F Stretch: A strong absorption in the IR spectrum, typically in the range of 1000-1100 cm⁻¹, is characteristic of the C-F stretching vibration. The exact frequency can be sensitive to the conformational state of the molecule.

N-H Stretches: The primary amine group will show two N-H stretching bands in the region of 3300-3500 cm⁻¹.

C-H Stretches: The C-H stretching vibrations of the cyclopropyl ring and the ethyl group will appear around 2850-3100 cm⁻¹.

Cyclopropyl Ring Modes: The cyclopropyl ring has characteristic vibrational modes, including ring breathing and deformation modes, which can be observed in both IR and Raman spectra.

The combination of IR and Raman spectroscopy can provide a detailed vibrational fingerprint of the molecule, which can be further supported by computational frequency calculations. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a pivotal analytical technique for the characterization of "this compound," providing definitive data on its molecular weight and offering insights into its structural arrangement through the analysis of fragmentation patterns. This method involves the ionization of the molecule and the subsequent separation of the resulting ions based on their mass-to-charge ratio (m/z), yielding a unique spectral fingerprint.

The molecular weight of "this compound" has been determined to be 103.14 g/mol , corresponding to its molecular formula of C₅H₁₀FN. In a typical mass spectrometry experiment using electron ionization (EI), the molecule is expected to generate a molecular ion peak ([M]⁺) at an m/z value corresponding to its molecular weight. Due to the presence of a single nitrogen atom, this molecular ion peak will have an odd integer mass, a characteristic feature consistent with the nitrogen rule in mass spectrometry.

The fragmentation of "this compound" is predicted to be governed by the established principles of amine fragmentation, primarily through alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. This process leads to the formation of a stable, resonance-stabilized carbocation.

Two primary alpha-cleavage pathways are anticipated for "this compound":

Cleavage of the C1-C2 bond: This fragmentation would result in the loss of a cyclopropylmethyl radical (•CH₂-c-C₃H₅) and the formation of a [CH₂NH₂]⁺ fragment.

Cleavage of the C2-cyclopropyl bond: This pathway involves the breaking of the bond between the ethyl chain and the cyclopropyl ring, leading to the loss of a cyclopropyl radical (•c-C₃H₅) and the generation of a [CH(F)CH₂NH₂]⁺ fragment.

The relative abundance of the fragment ions is influenced by their stability. The base peak in the mass spectrum is typically the most stable fragment. Further fragmentation of these primary ions can also occur, leading to a more complex pattern of smaller ions. The predicted fragmentation data is summarized in the table below.

| Predicted Fragment | Structure | m/z (Mass-to-Charge Ratio) | Origin |

| Molecular Ion | [C₅H₁₀FN]⁺ | 103 | Ionization of the parent molecule |

| M-1 | [C₅H₉FN]⁺ | 102 | Loss of a hydrogen atom |

| Fragment 1 | [CH₂NH₂]⁺ | 30 | Alpha-cleavage (loss of •CH(F)c-C₃H₅) |

| Fragment 2 | [C₄H₇F]⁺ | 74 | Loss of •NH₂ |

| Fragment 3 | [c-C₃H₅]⁺ | 41 | Cyclopropyl cation |

It is important to note that the presence of the fluorine atom can influence the fragmentation pattern, potentially leading to the loss of HF (mass 20) from the molecular ion or fragment ions. The analysis of the precise mass and relative intensities of these peaks in an experimental mass spectrum would provide conclusive evidence for the structure of "this compound."

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of 2-Cyclopropyl-2-fluoroethan-1-amine and its derivatives is dictated by the interplay of its constituent parts: the cyclopropyl (B3062369) ring, the fluorine atom, and the ethylamine (B1201723) side chain. Studies on analogous structures, such as fluorinated phenylcyclopropylamines, have shed light on the critical structural features necessary for potent biological interactions.

For instance, in a study of fluorinated phenylcyclopropylamine analogs as inhibitors of microbial tyramine oxidase, it was found that a free amino group directly attached to the cyclopropane (B1198618) ring was a crucial feature for inhibitory activity nih.gov. Furthermore, the stereochemical arrangement of the substituents significantly influences potency. Specifically, a fluorine atom positioned cis to the amino group on the cyclopropane ring was shown to enhance tyramine oxidase inhibition nih.gov. This suggests that the relative orientation of the fluorine and amine groups in this compound would be a critical factor in its biological activity.

The presence and nature of substituents on a phenyl ring, when present in the scaffold, also modulate activity. In a series of 1-aryl-2-fluorocyclopropylamines, both electron-donating (e.g., Me, OMe) and electron-withdrawing (e.g., Cl, F) groups in the para-position of the aryl ring led to a modest increase in the inhibition of monoamine oxidase A (MAO A) researchgate.net. This indicates that the electronic properties of substituents can fine-tune the inhibitory potential of this class of compounds.

The following table summarizes the key structural features and their impact on the biological activity of related fluoro-cyclopropyl amine derivatives.

| Structural Feature | Observation | Implication for Biological Activity |

| Free Amino Group | Essential for tyramine oxidase inhibition in phenylcyclopropylamines nih.gov. | The primary amine in this compound is likely a key pharmacophoric element. |

| Stereochemistry | A cis relationship between the fluorine and amino group enhanced tyramine oxidase inhibition nih.gov. | The diastereomeric form of this compound will likely exhibit different potencies. |

| Aryl Substitution | Both electron-donating and withdrawing para-substituents on a phenyl ring modestly increased MAO A inhibition researchgate.net. | Substitution on a potential aromatic bioisostere could modulate the activity of this compound analogs. |

| Geminal Difluoro-substitution | Caused a 100-fold loss of potency in 1-aryl-2-fluorocyclopropylamines compared to monofluorinated analogs researchgate.net. | A single fluorine atom is likely optimal for the desired biological interaction. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not publicly available, methodologies applied to similar amine-containing compounds can provide a framework for future studies.

To build a robust QSAR model, a set of molecular descriptors that accurately capture the structural and physicochemical properties of the molecules is required. For fluoro-cyclopropyl amines, these descriptors would need to account for the unique features of the cyclopropyl ring and the fluorine atom. Relevant descriptors could include:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as molecular weight, number of rotatable bonds, and branching indices.

Electronic descriptors: These quantify the electronic properties of the molecule, including dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The high electronegativity of fluorine would make these descriptors particularly important.

Steric descriptors: These relate to the three-dimensional shape and size of the molecule. For cyclopropyl-containing compounds, descriptors such as molecular volume and surface area are crucial.

Quantum chemical descriptors: Calculated using quantum mechanics, these can provide highly accurate information about the electronic structure and reactivity of the molecule. For instance, the stability of reactive intermediates, such as nitrenium ions in the case of aromatic amines, has been used to develop QSAR models for predicting mutagenicity nih.govresearchgate.net.

Once a set of relevant descriptors is established, various statistical methods can be employed to build predictive QSAR models. Linear regression methods, such as multiple linear regression (MLR), and non-linear methods, like artificial neural networks (ANN) and support vector machines (SVM), are commonly used.

A 3D-QSAR study on 2-phenylcyclopropylmethylamine (PCPMA) derivatives, for example, utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to develop predictive models for their affinity to the D3 dopamine receptor mdpi.com. These models revealed that bulky hydrophobic groups on the benzene ring and the N-propyl side chain enhanced affinity, while a negatively charged hydrophilic group attached to an amide bond also increased binding mdpi.com. This highlights the importance of steric and hydrophobic interactions in the binding of these ligands mdpi.com.

The predictive power of a QSAR model is assessed through statistical parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). A good model should have a high q² value (typically > 0.5) and an r² value close to 1 mdpi.com.

The development of a predictive QSAR model for this compound derivatives would be a valuable tool for in-silico screening of new analogs, prioritizing synthetic efforts, and optimizing their biological potency and selectivity.

Influence of Fluorine Substitution on Biological Interactions

In the context of cyclopropylamines, fluorine substitution has been shown to dramatically influence the electronic structure of neighboring functional groups and the conformation of the molecule nih.gov. This, in turn, affects the compound's chemical reactivity and biological activity nih.gov. For example, in a study of 2-fluorocyclopropylamines, the presence of fluorine altered the conformational preferences and basicity of the molecules due to stereoelectronic effects from hyperconjugative interactions nih.gov.

The strategic placement of fluorine can also lead to enhanced binding affinity with biological targets. In the case of fluorinated phenylcyclopropylamines, trans-2-fluoro-2-phenylcyclopropylamine was found to be a more potent inhibitor of microbial tyramine oxidase than its non-fluorinated counterpart, tranylcypromine nih.gov. This suggests that the fluorine atom may be involved in favorable interactions within the enzyme's active site.

Furthermore, fluorine can influence a molecule's metabolic stability. The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to metabolic oxidation. This can lead to an improved pharmacokinetic profile for fluorinated drugs.

The following table summarizes the key influences of fluorine substitution on the properties of small molecules.

| Property | Influence of Fluorine Substitution |

| Electronic Properties | Alters local and molecular electronics due to the high electronegativity of fluorine nih.gov. |

| Conformation | Can significantly influence the preferred conformation of the molecule nih.gov. |

| Basicity (pKa) | Can lower the pKa of nearby amino groups, affecting their ionization state at physiological pH nih.gov. |

| Binding Affinity | Can enhance binding to target proteins through favorable interactions, such as hydrogen bonding or dipole-dipole interactions nih.gov. |

| Metabolic Stability | The strong C-F bond can block metabolic oxidation at the site of fluorination, increasing the molecule's half-life. |

Role of the Cyclopropyl Group in Modulating Ligand-Target Interactions

The cyclopropyl group is a unique structural motif that is increasingly incorporated into drug candidates to improve their pharmacological properties. nih.gov Its rigid, three-dimensional structure and distinct electronic character contribute to its ability to modulate ligand-target interactions in several ways.

One of the key features of the cyclopropyl ring is its conformational rigidity. rsc.org This can pre-organize a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target and potentially leading to higher potency. researchgate.netnih.gov The constrained nature of the ring can also be used to probe the size and shape of a binding pocket with high precision.

The cyclopropyl group is also known to engage in favorable hydrophobic interactions with protein targets. rsc.org It can act as a "hydrophobic anchor," helping to position the ligand within the binding pocket. rsc.org Furthermore, the C-H bonds of the cyclopropyl ring can participate in C-H···π and C-H···C(cyclopropyl) interactions with amino acid residues in the active site, further stabilizing the ligand-protein complex. rsc.org

From a physicochemical perspective, the cyclopropyl group can enhance metabolic stability and increase brain permeability. researchgate.netnih.gov Its incorporation can also reduce off-target effects and decrease plasma clearance. researchgate.netnih.gov The enhanced π-character of the C-C bonds in the cyclopropyl ring is another important feature that can influence its interactions. nih.gov

The following table highlights the multifaceted roles of the cyclopropyl group in drug design.

| Role of Cyclopropyl Group | Description |

| Conformational Rigidity | Restricts the conformational flexibility of the molecule, which can lead to a more favorable binding entropy researchgate.netnih.govrsc.org. |

| Hydrophobic Interactions | Acts as a lipophilic moiety that can engage in hydrophobic interactions within the binding pocket of a target protein rsc.org. |

| Enhanced Potency | Can lead to increased binding affinity and biological potency researchgate.netnih.gov. |

| Metabolic Stability | Can block sites of metabolism, leading to an improved pharmacokinetic profile researchgate.netnih.gov. |

| Modulation of Physicochemical Properties | Can influence properties such as brain permeability and plasma clearance researchgate.netnih.gov. |

| Unique Bonding Interactions | Can participate in non-covalent interactions like C-H···π and C-H···C(cyclopropyl) interactions rsc.org. |

Biochemical Interactions and Elucidation of Mechanisms of Action

Enzyme Inhibition Potentials of 2-Cyclopropyl-2-fluoroethan-1-amine and its Analogs

The unique structural features of this compound, namely the cyclopropyl (B3062369) ring and the fluorine atom, confer specific properties that influence its interaction with various enzyme systems. These interactions are critical in defining the compound's metabolic fate and pharmacological profile.

Cyclopropylamines are a well-established class of mechanism-based inhibitors for monoamine oxidases (MAO), enzymes crucial for the metabolism of neurotransmitters. nih.gov Analogs of this compound, such as those with a cis-relationship and an alkoxy substituent on the cyclopropyl ring, have been investigated for their MAO inhibitory activity. nih.gov

These derivatives demonstrate a preference for MAO-B, with many exhibiting sub-micromolar IC50 values for this isoform, while showing weaker reversible inhibition of MAO-A. nih.gov Upon pre-incubation with the enzyme, the inhibition becomes irreversible for both MAO-A and MAO-B, a hallmark of mechanism-based inhibitors. nih.gov This irreversible inhibition is supported by spectral changes that indicate modification of the enzyme's flavin cofactor. nih.gov For instance, cis-N-benzyl-2-methoxycyclopropylamine has been identified as a potent, MAO-B selective irreversible inhibitor, being over 20 times more effective than the classical MAO inhibitor, tranylcypromine. nih.gov Notably, these specific cyclopropylamine (B47189) derivatives did not show inhibitory activity against lysine-specific demethylase (LSD1), another important flavoenzyme. nih.gov

The metabolic stability of a compound is largely determined by its susceptibility to metabolism by enzymes such as the cytochrome P450 (CYP) family. nih.govnih.gov The inclusion of a cyclopropyl group is a common strategy to enhance metabolic stability by reducing susceptibility to oxidative metabolism by CYP enzymes. hyphadiscovery.com This is due to the high C-H bond dissociation energy of the cyclopropyl ring, which makes hydrogen atom abstraction by CYPs more difficult. hyphadiscovery.com

Furthermore, the strategic placement of fluorine atoms can block potential sites of oxidative metabolism. nih.gov Fluorination is a frequently employed tactic in drug design to improve metabolic stability and in vivo half-life. nih.govresearchgate.net However, the interaction of cyclopropylamines with CYP enzymes can be complex. While often used to block metabolism, cyclopropylamines can sometimes undergo CYP-mediated bioactivation, leading to the formation of reactive intermediates. hyphadiscovery.com For example, the antibiotic trovafloxacin, which contains a cyclopropylamine moiety, undergoes CYP1A2-mediated oxidation that results in reactive ring-opened intermediates. hyphadiscovery.com Therefore, while the this compound structure is designed for improved stability, its potential for CYP-mediated interactions remains an important area of investigation. nih.gov

Kinetic studies of cyclopropylamine analogs with MAO reveal a two-step interaction process. Initially, the compounds act as reversible inhibitors, which is then followed by time-dependent, irreversible inactivation of the enzyme. nih.gov This irreversible inhibition is not reversed by dilution, confirming the formation of a stable, likely covalent, bond between the inhibitor and the enzyme. nih.gov

The mechanism of this inactivation involves the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov Spectral analysis during the inactivation of MAO-A by these cyclopropylamines shows a bleaching of the flavin absorbance peak around 456 nm and a concurrent increase in absorbance at approximately 400 nm. nih.gov These spectral shifts are consistent with the chemical modification of the flavin, a characteristic feature of mechanism-based flavoenzyme inhibitors. nih.gov

Receptor Binding Affinities and Pharmacological Target Engagement

Beyond enzyme inhibition, fluorinated cyclopropylamine scaffolds are being explored for their ability to bind to various pharmacological receptors, opening avenues for new therapeutic applications.

Analogs of this compound have been systematically evaluated for their activity at serotonin (B10506) 5-HT2 receptors. nih.gov Specifically, the introduction of fluorine into the cyclopropane (B1198618) ring of 2-phenylcyclopropylmethylamines has been explored to enhance potency and selectivity for the 5-HT2C receptor. nih.gov This strategy aims to improve drug-like properties, such as metabolic stability and brain penetration, which are crucial for central nervous system (CNS) drugs. nih.gov

This research has led to the identification of potent and highly selective 5-HT2C agonists. nih.gov The activity of 5-HT2C receptor ligands can influence dopamine-dependent behaviors. nih.gov Generally, 5-HT2C agonists tend to reduce such behaviors, while antagonists can enhance them. nih.govnih.gov Molecular docking studies suggest that these new fluorinated cyclopropane compounds share similar binding patterns with previously identified potent ligands within the 5-HT2C receptor. nih.gov

Stereoisomers of 2-aryl-2-fluoro-cyclopropan-1-amines have emerged as a novel class of ligands for sigma (σ) receptors, displaying selectivity for the two main subtypes, σ1 and σ2. nih.gov The σ1 receptor is a unique transmembrane protein that acts as a molecular chaperone, while the σ2 receptor (encoded by the TMEM97 gene) is overexpressed in proliferating tumor cells. nih.govmdpi.com

Structure-activity relationship studies have shown that the substitution pattern on the aryl ring significantly influences binding affinity. nih.gov Generally, compounds with a substituent at the 4-position of the aryl ring are more active than those with 3-position substituents. nih.gov The stereochemistry of the cyclopropane ring is also crucial for selectivity. For example, trans-2-Fluoro-2-(4-methoxyphenyl)cyclopropan-1-amine was identified as the most potent σ1 receptor ligand, whereas cis-2-fluoro-2-(4-trifluoromethylphenyl)cyclopropan-1-amine was the most potent ligand for the σ2 receptor. nih.gov

Cannabinoid Type 2 Receptor (CB2) Ligand Development

The cannabinoid type 2 (CB2) receptor, a G protein-coupled receptor (GPCR), is a significant target in drug discovery, particularly for inflammatory, immunological, and pain-related disorders, as targeting it avoids the psychoactive effects associated with the CB1 receptor. nih.gov The development of selective CB2 receptor ligands is an active area of research, with a focus on creating compounds with high affinity and selectivity. nih.govnih.gov

While direct studies on this compound as a CB2 ligand are not prominent in the literature, its structural components are relevant. The incorporation of small, constrained aliphatic rings like cyclopropane can be a strategic move in drug design to enhance potency and metabolic stability. nih.gov The cyclopropyl group can provide a defined conformational restraint, which may lead to a more favorable interaction with the binding pocket of the CB2 receptor. nih.govrsc.org The development of fluorescent probes for CB2 receptors, often based on existing ligand scaffolds, highlights the need for a deep understanding of structure-activity relationships to optimize binding and imaging properties. nih.govnih.gov Highly lipophilic compounds can sometimes present challenges in developing successful fluorescent ligands, suggesting that the physicochemical properties imparted by the cyclopropyl and fluoro groups would need careful consideration. nih.gov

Emerging Target Identification (e.g., NLRP3 Inflammasome, ALK-2, LRRK2)

Beyond established targets, the structural motifs of this compound suggest potential interactions with several emerging therapeutic targets.

NLRP3 Inflammasome: The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the release of pro-inflammatory cytokines. nih.gov Its dysregulation is implicated in a range of inflammatory diseases. nih.govnih.gov The inhibition of the NLRP3 inflammasome is a key therapeutic strategy. nih.gov While there is no direct evidence of this compound acting on this target, compounds with anti-inflammatory properties are of interest. For instance, the cyclic dipeptide cyclo(His-Pro) has been shown to inhibit NLRP3 inflammasome activation in microglial cells. nih.gov

ALK-2: Activin receptor-like kinase 2 (ALK2), a type I bone morphogenetic protein (BMP) receptor, is a key player in cellular signaling. patsnap.compatsnap.com Gain-of-function mutations in the gene encoding ALK2 are the cause of fibrodysplasia ossificans progressiva (FOP), a rare genetic disorder characterized by abnormal bone formation. patsnap.comnih.govnih.gov Consequently, the development of ALK2 inhibitors is a major focus for treating FOP and other conditions. patsnap.comnih.govnih.gov These inhibitors typically work by competing for the ATP-binding site of the kinase. patsnap.com The development of potent and selective ALK2 inhibitors, such as BLU-782, demonstrates the feasibility of targeting this kinase. nih.gov

LRRK2: Leucine-rich repeat kinase 2 (LRRK2) is another significant drug target, particularly for Parkinson's disease, as mutations in the LRRK2 gene are a common cause of inherited forms of the disease. nih.govnih.gov Many therapeutic strategies focus on inhibiting the kinase activity of LRRK2. nih.gov LRRK2 inhibitors have been shown to induce the dephosphorylation and subsequent degradation of the LRRK2 protein. nih.govcaymanchem.com The potential for LRRK2 inhibition to protect against neurodegeneration caused by environmental toxins is also an area of active investigation. nih.gov

Biochemical Pathways and Metabolic Transformations (excluding safety/toxicity)

The metabolic fate of this compound is predicted to be influenced by its two key structural features: the carbon-fluorine bond and the cyclopropyl ring.

Investigations into C-F Bond Stability in Biological Systems

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry and is known for its high stability. nih.govbaranlab.orgrsc.org This stability is a primary reason for the incorporation of fluorine into pharmaceuticals, as it can block metabolically labile positions and enhance the compound's metabolic half-life. nih.govmdpi.com The high polarization of the C-F bond also influences the molecule's conformation and electronic properties. nih.gov While generally stable, the C-F bond is not entirely inert in biological systems. Certain enzymes, particularly cytochrome P450s, can mediate C-F bond cleavage, although this is a relatively rare event. rsc.orgnih.gov The stability of the C-F bond is a critical factor in the design of fluorinated drugs, contributing to improved pharmacokinetic profiles. mdpi.com

Impact of Cyclopropyl Ring Oxidation and Metabolism

The cyclopropyl group is another feature used in drug design to enhance metabolic stability. nih.govhyphadiscovery.com The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.comnih.gov However, the cyclopropyl ring is not metabolically inert. Oxidation of the cyclopropyl ring can occur and, in some cases, can be a significant metabolic pathway. hyphadiscovery.comnih.gov Furthermore, cyclopropylamines can undergo biotransformations that may lead to reactive metabolites. hyphadiscovery.com The strategic placement of a cyclopropyl group can divert metabolism away from other parts of a molecule, thereby reducing the potential for drug-drug interactions. hyphadiscovery.com

Deuterium Labeling for Metabolic Stability Studies

Deuterium labeling is a technique used to investigate and improve the metabolic stability of drug candidates. nih.govescholarship.org The substitution of hydrogen with its heavier isotope, deuterium, creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. nih.gov This increased bond strength can slow down the rate of metabolic reactions where C-H bond cleavage is the rate-limiting step, a phenomenon known as the kinetic isotope effect. nih.govescholarship.org This strategy has been successfully employed to reduce the metabolic rates of various compounds. nih.gov However, the effectiveness of deuteration depends on whether the targeted C-H bond is indeed a primary site of metabolism. snmjournals.org Deuterium metabolic imaging is also an emerging tool for studying metabolic pathways in real-time. escholarship.orgprinceton.edu

Molecular Dynamics Simulations of Compound-Target Complexes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the interactions between a ligand and its target protein at an atomic level. nih.gov These simulations can provide valuable insights into the binding mode of a compound, the conformational changes that occur upon binding, and the key residues involved in the interaction. nih.gov For a compound like this compound, MD simulations could be employed to predict its binding affinity and selectivity for targets such as the CB2 receptor, ALK-2, or LRRK2. By simulating the dynamic behavior of the compound-target complex, researchers can gain a better understanding of the structural basis for its activity and guide the design of more potent and selective analogs. For example, MD simulations have been used to study the interaction of inhibitors with ALK2, revealing subtle conformational differences that can be exploited for designing selective ligands.

Medicinal Chemistry and Drug Discovery Perspectives

Scaffold Exploration and Lead Optimization Strategies

The 2-cyclopropyl-2-fluoroethan-1-amine scaffold is a rich area for lead optimization in drug discovery. The presence of the cyclopropyl (B3062369) group, a well-regarded bioisostere for phenyl rings and other functionalities, offers a unique three-dimensional geometry that can enhance binding to biological targets. longdom.orgnih.gov Fluorine substitution at the adjacent stereocenter can significantly modulate the compound's physicochemical properties, including lipophilicity, metabolic stability, and pKa of the neighboring amine, thereby influencing its pharmacokinetic and pharmacodynamic profile. nih.gov

Scaffold hopping, a strategy to identify isofunctional molecular structures with different core backbones, can be effectively applied to derivatives of this compound to discover novel chemotypes with improved properties. dtic.mil For instance, replacing a phenyl ring in a known bioactive compound with the cyclopropyl group of this compound can lead to enhanced potency and better ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.net

Structure-activity relationship (SAR) studies are crucial in optimizing lead compounds derived from this scaffold. drugdesign.orgnih.gov Key modifications for SAR exploration would include:

Stereochemistry: The biological activity of the (R)- and (S)-enantiomers of this compound derivatives can differ significantly, making stereoselective synthesis and evaluation essential.

Amine Substitution: Derivatization of the primary amine to secondary or tertiary amines, or its incorporation into various heterocyclic systems, can profoundly impact target affinity and selectivity.

Cyclopropyl Ring Analogs: Exploration of different substitutions on the cyclopropyl ring or its replacement with other small, strained ring systems could lead to improved interactions with the target protein.

Lead optimization efforts would also focus on fine-tuning the physicochemical properties to achieve a balance between potency, selectivity, and drug-like characteristics. nih.gov The introduction of the fluorine atom, for example, can block potential sites of metabolism and increase metabolic stability. nih.gov

Prodrug Design for Amine-Containing Compounds

The primary amine of this compound is a key functional group for biological activity but can also present challenges such as poor membrane permeability due to ionization at physiological pH and susceptibility to first-pass metabolism. nih.gov Prodrug strategies offer a viable solution to overcome these limitations by temporarily masking the amine group. nih.govnih.gov

Enzymatic and Chemical Activation Mechanisms of Prodrugs

A variety of prodrug strategies can be envisioned for this compound, leveraging both enzymatic and chemical activation mechanisms.

Enzymatic Activation:

Amide and Carbamate (B1207046) Prodrugs: The primary amine can be converted into an amide or carbamate linkage. These prodrugs are often designed to be substrates for endogenous enzymes like amidases or esterases, which would cleave the promoiety to release the active amine. rsc.org The rate of release can be tuned by modifying the structure of the promoiety. mdpi.com

Peptide Conjugates: Conjugating amino acids or peptides to the amine can facilitate transport via peptide transporters and subsequent cleavage by peptidases. mdpi.com

Phosphate Prodrugs: N-phosphoryloxymethyl derivatives can be designed to be cleaved by phosphatases, releasing the active amine.

Chemical Activation:

pH-Sensitive Prodrugs: Prodrugs can be designed to be stable at neutral pH but undergo hydrolysis in the acidic environment of specific tissues or cellular compartments. For example, imine (Schiff base) prodrugs can be formed, which are susceptible to hydrolysis at lower pH. nih.gov

Redox-Activated Prodrugs: The dihydropyridine-pyridinium salt redox system is a well-established strategy for brain-targeting, where a lipophilic dihydropyridine (B1217469) carrier crosses the blood-brain barrier and is oxidized in the brain to a charged pyridinium (B92312) salt, trapping the prodrug for subsequent release of the active amine. nih.gov

Enhancement of Permeability via Prodrug Approaches

A primary goal of prodrug design for amine-containing compounds like this compound is to enhance their permeability across biological membranes, such as the intestinal epithelium for oral absorption or the blood-brain barrier (BBB) for central nervous system (CNS) targets. mdpi.com

Carrier-mediated transport is another effective strategy. mdpi.commdpi.com By attaching a promoiety that is recognized by a specific transporter (e.g., amino acid transporters, glucose transporters), the prodrug can be actively transported across the membrane, thereby enhancing its permeability. rsc.org

Radiotracer Development for Positron Emission Tomography (PET)

The unique structural features of this compound make it an attractive scaffold for the development of novel radiotracers for PET imaging. nih.govbohrium.comresearchgate.net PET is a powerful non-invasive imaging technique that allows for the in vivo quantification of biological processes at the molecular level. nih.gov

Strategies for 18F-Labeling of this compound Derivatives

The presence of a fluorine atom in the parent structure provides a direct opportunity for labeling with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), which has favorable decay characteristics for PET imaging (t½ = 109.8 min). nih.gov However, direct labeling of the existing fluorine atom is generally not feasible. Instead, ¹⁸F is typically introduced in the final or penultimate step of the synthesis.

Common strategies for ¹⁸F-labeling of derivatives of this compound would involve:

Nucleophilic Substitution: A suitable precursor containing a good leaving group (e.g., tosylate, mesylate, or a nitro group) at the position where ¹⁸F is to be introduced would be synthesized. The precursor is then reacted with [¹⁸F]fluoride, typically activated with a potassium-Kryptofix 2.2.2 complex, to yield the ¹⁸F-labeled tracer. nih.gov

Multi-step Radiosynthesis: In some cases, a multi-step radiosynthesis might be necessary, where a smaller ¹⁸F-labeled building block is first prepared and then coupled to the rest of the molecule.

The choice of labeling strategy will depend on the specific chemical structure of the target radiotracer and the need to achieve high radiochemical yield, purity, and molar activity within a timeframe compatible with the half-life of ¹⁸F.

Preclinical Evaluation of Radiotracer Properties

Once an ¹⁸F-labeled derivative of this compound is synthesized, it must undergo rigorous preclinical evaluation to assess its potential as a PET radiotracer. nih.govplos.org This evaluation typically includes:

In Vitro Studies:

Binding Assays: To determine the affinity and selectivity of the radiotracer for its intended biological target using tissue homogenates or cell lines.

Autoradiography: To visualize the distribution of the radiotracer in tissue sections and confirm its binding to the target region. nih.gov

In Vivo Studies in Animal Models:

Biodistribution Studies: To determine the uptake and clearance of the radiotracer in various organs and tissues over time.

PET Imaging: To visualize the in vivo distribution of the radiotracer and quantify its uptake in the target region. These studies are often performed in combination with blocking experiments, where a non-radioactive version of the ligand is co-administered to demonstrate the specificity of the radiotracer's binding.

Metabolite Analysis: To assess the metabolic stability of the radiotracer in vivo by analyzing blood and brain samples to identify and quantify any radioactive metabolites.

Design Principles for Selective Biological Agents

The strategic incorporation of specific structural motifs is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a molecule's pharmacological profile to achieve desired potency and selectivity. The compound this compound serves as a pertinent scaffold for illustrating key design principles, namely the influence of cyclopropyl rings and fluorine substitution on the development of selective biological agents. These modifications can profoundly impact a molecule's conformation, metabolic stability, and interaction with biological targets.

Fluorine substitution is another powerful tool in medicinal chemistry. The introduction of a fluorine atom can have significant effects on a molecule's physicochemical properties. nih.gov Due to its high electronegativity, fluorine can alter the electronic distribution within the molecule, influencing its acidity or basicity and its ability to form hydrogen bonds. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of oxidative metabolism. nih.gov This can lead to improved metabolic stability and a longer duration of action in the body.

In the context of designing selective biological agents based on the this compound scaffold, medicinal chemists can systematically explore how variations in these key structural features impact biological activity. For instance, the stereochemistry of both the cyclopropane (B1198618) ring and the fluorinated carbon center can be critical for achieving selectivity. The spatial arrangement of these groups can dictate how the molecule fits into the binding pocket of a target protein.

Research on related analogs, such as fluorinated 2-phenylcyclopropylmethylamines, has demonstrated the successful application of these design principles in the development of selective ligands for challenging targets like the 5-HT2C serotonin (B10506) receptor. nih.gov In these studies, the strategic placement of fluorine atoms on the aromatic ring, in combination with the cyclopropylamine (B47189) core, led to compounds with high potency and selectivity over related 5-HT2A and 5-HT2B receptors. nih.gov This highlights the potential of using the this compound core as a foundation for building novel and selective therapeutic agents.

The following table summarizes the key design principles and their expected impact on the properties of molecules derived from the this compound scaffold:

| Design Principle | Structural Modification | Expected Impact on Biological Properties |

| Conformational Restriction | Introduction of the cyclopropyl ring | - Pre-organizes the molecule into a bioactive conformation- Enhances binding affinity and selectivity |

| Modulation of Basicity | Introduction of the α-fluoro group | - Alters the pKa of the amine, influencing ionization state at physiological pH- Can affect receptor binding and pharmacokinetic properties |

| Metabolic Stability | Introduction of the fluorine atom | - Blocks potential sites of oxidative metabolism- Increases in vivo half-life |

| Stereochemical Control | Synthesis of specific stereoisomers | - Optimizes interactions with chiral binding pockets of target proteins- Can lead to significant differences in potency and selectivity between enantiomers and diastereomers |

Detailed research findings on analogs of this compound have provided valuable insights into the structure-activity relationships (SAR) that govern selectivity. For example, studies on fluorinated cyclopropylamines have shown that the position and number of fluorine atoms can dramatically influence receptor affinity and functional activity.

A study on fluorinated 2-phenylcyclopropylmethylamine derivatives as 5-HT2C receptor agonists revealed the following SAR trends:

| Compound Modification | Effect on 5-HT2C Receptor Activity |

| Introduction of a fluorine atom at the benzylic position of 2-(5-fluoro-2-methoxyphenyl)cyclopropylmethylamine | Resulted in weak activity (EC50 = 598 nM) nih.gov |

| N-benzylation of the above compound | Slightly improved activity (EC50 = 230 nM) but with poor selectivity nih.gov |

Advanced Research Methodologies and Techniques in Discovery

In Vitro Biochemical Assays for Target Validation

While specific target validation assays for 2-Cyclopropyl-2-fluoroethan-1-amine are not documented, the structural motif of a cyclopropylamine (B47189) is a well-known pharmacophore that acts as a mechanism-based inactivator of certain amine oxidases. nih.gov Therefore, the primary targets for this compound would likely be enzymes such as Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidases (MAO-A and MAO-B). nih.gov

In vitro biochemical assays are essential first steps to confirm these hypotheses. These assays would involve incubating the compound with purified, recombinant human LSD1, MAO-A, and MAO-B enzymes. The goal is to determine if the compound inhibits the enzyme's activity and to quantify its potency. A key technique is to measure the enzyme's catalytic activity in the presence of varying concentrations of the inhibitor. For these specific enzymes, assays often use a substrate that produces a fluorescent or luminescent signal upon enzymatic conversion, which can be readily measured.

Key parameters derived from these assays include:

IC₅₀ (Half-maximal inhibitory concentration): The concentration of the compound required to reduce the enzyme's activity by 50%.

Kᵢ (Inhibition constant): An indicator of the binding affinity of the inhibitor to the enzyme.

kₗₙₐ꜀ₜ (Rate of inactivation): For mechanism-based inhibitors like cyclopropylamines, this constant measures the rate at which the enzyme is irreversibly inactivated. nih.gov

The selectivity of the compound is a critical factor. Assays would be run in parallel against LSD1, MAO-A, and MAO-B to determine if the compound preferentially inhibits one target over the others. nih.govnih.gov High selectivity is desirable to minimize off-target effects.

Table 1: Representative Data from In Vitro Biochemical Assays for a Hypothetical Cyclopropylamine-based Inhibitor (Note: This table is illustrative and not based on published data for this compound)

| Target Enzyme | Assay Type | Measured Parameter | Representative Value |

|---|---|---|---|

| LSD1 | Amplex Red coupled assay | IC₅₀ | 150 µM |

| LSD1 | Time-dependency assay | kₗₙₐ꜀ₜ/Kᵢ | 50 M⁻¹s⁻¹ |

| MAO-A | Luminescence-based assay | IC₅₀ | > 500 µM |

| MAO-B | Luminescence-based assay | IC₅₀ | 450 µM |

Molecular Modeling and Chemoinformatics in Compound Design

Molecular modeling and chemoinformatics are indispensable tools for designing and optimizing compounds like this compound. These computational techniques allow researchers to predict how a molecule will bind to its target protein and to guide synthetic chemistry efforts toward compounds with improved potency and selectivity.

For a target like LSD1, researchers would use the known crystal structures of the enzyme, often with a co-crystallized inhibitor, as a starting point. nih.gov A model of this compound would be "docked" into the active site of the enzyme using specialized software. This docking simulation predicts the most likely binding pose and calculates a score that estimates binding affinity.

These studies would focus on key interactions:

The primary amine of the compound would be positioned to interact with the Flavin Adenine (B156593) Dinucleotide (FAD) cofactor, which is essential for the catalytic activity of LSD1 and MAOs. nih.govnih.gov

The cyclopropyl (B3062369) and fluoro-ethyl groups would be analyzed for their fit within the enzyme's substrate-binding pocket. The fluorine atom, due to its strong electron-withdrawing properties, can significantly alter local molecular interactions and metabolic stability. nih.gov

Chemoinformatics would be used to analyze structure-activity relationships (SAR) across a series of related analogs. By comparing the potency of different compounds with their structural variations, computational models can be built to predict the activity of novel, unsynthesized molecules, thereby prioritizing the most promising candidates for synthesis.

High-Throughput Screening (HTS) Applications

High-Throughput Screening (HTS) is an automated method used in the early stages of drug discovery to test thousands to millions of compounds for activity against a specific biological target. hebmu.edu.cn While there is no public record of this compound being identified through an HTS campaign, it represents a type of molecule that could be included in compound libraries for such screening.

HTS relies on miniaturized, rapid, and robust assays. hebmu.edu.cnnih.gov For example, a library of small molecules containing diverse cyclopropylamine fragments could be screened against the LSD1 enzyme.

The process typically involves:

Assay Development: An in vitro biochemical assay, like the ones described in section 7.1, is optimized for use in a high-density format (e.g., 384- or 1536-well plates). upenn.edu

Screening: The entire compound library is tested at a single concentration against the target to identify initial "hits"—compounds that show significant activity.

Hit Confirmation and Triaging: The activity of the hits is confirmed through re-testing. False positives are eliminated, and the chemical structures of the confirmed hits are analyzed for their suitability for further development.

A compound like this compound could be a "hit" from such a screen, or it could be synthesized as part of a follow-up "hit-to-lead" chemistry effort to improve the properties of an initial hit.

Crystallographic Studies of Ligand-Receptor Complexes

X-ray crystallography provides the most detailed, atomic-level view of how a ligand (inhibitor) binds to its receptor (enzyme). Although no crystal structure exists for this compound bound to a target, the methodology is well-established for related inhibitors. For instance, several crystal structures of LSD1 in complex with various trans-2-phenylcyclopropylamine-based inhibitors have been solved and deposited in the Protein Data Bank (PDB). nih.gov

To obtain such a structure, researchers would:

Produce and purify a large quantity of the target enzyme (e.g., LSD1).

Form a complex by incubating the enzyme with the inhibitor.

Induce the complex to form a well-ordered crystal.

Expose the crystal to a high-intensity X-ray beam. The way the X-rays are diffracted by the crystal allows for the calculation of the three-dimensional electron density map of the enzyme-inhibitor complex.

The resulting structure would reveal the precise orientation of the inhibitor in the active site, showing all the key hydrogen bonds, hydrophobic interactions, and the covalent adduct formed between the cyclopropylamine and the FAD cofactor. nih.gov This information is invaluable for understanding the basis of the inhibitor's potency and selectivity and provides a definitive blueprint for rational, structure-based drug design.

Future Directions and Emerging Research Avenues

Development of Next-Generation 2-Cyclopropyl-2-fluoroethan-1-amine Analogs with Enhanced Efficacy and Specificity

The development of next-generation analogs of this compound is a key area of research, with a focus on enhancing therapeutic efficacy and target specificity. The introduction of a fluorine atom can significantly alter a molecule's properties, including its metabolic stability and ability to penetrate the central nervous system. nih.gov Researchers are actively designing and synthesizing new derivatives to optimize these characteristics.

A significant challenge in developing receptor agonists, for instance, is achieving high selectivity for the target receptor over other closely related subtypes. nih.gov This is crucial for minimizing off-target effects. For example, in the development of serotonin (B10506) 2C (5-HT2C) receptor agonists for central nervous system disorders, selectivity against the 5-HT2B and 5-HT2A receptors is essential to avoid potential adverse effects. nih.gov The strategic placement of fluorine on the cyclopropane (B1198618) ring is a promising approach to improve this selectivity profile. nih.gov

Furthermore, the development of novel synthetic analogs is aimed at improving potency against specific biological targets. For instance, in the context of treating hematologic malignancies, new synthetic analogs of naturally derived compounds have shown comparable or even superior ability to inhibit cancer cell lines. bohrium.com This highlights the potential for creating more effective and less toxic therapeutic agents through analog development. bohrium.com

Exploration of Novel Therapeutic Applications for Fluoro-cyclopropyl Amines

The distinct chemical properties of fluoro-cyclopropyl amines make them attractive scaffolds for a wide range of therapeutic applications. The cyclopropylamine (B47189) moiety is a valuable building block in medicinal chemistry, serving as a precursor for various drugs, including antidepressants, antivirals, and anticancer agents. longdom.org The incorporation of fluorine can further enhance the pharmacological properties of these compounds. thieme.de

One promising area of exploration is in the development of broad-spectrum antiviral agents. For example, dipeptidyl inhibitors of SARS-CoV-2 3C-like protease containing a cyclopropane ring have demonstrated high potency against multiple coronaviruses. nih.gov The replacement of a methylene (B1212753) group in the cyclopropane ring with a gem-difluoro group has been shown to increase the potency of these inhibitors. nih.gov

Moreover, fluoro-cyclopropyl amines are being investigated for their potential in treating fibrotic diseases. acs.org By inhibiting key enzymes involved in metabolic pathways, such as acid ceramidase, these compounds have the potential to reduce the accumulation of extracellular matrix components that lead to tissue fibrosis. acs.org The development of potent and selective inhibitors based on this scaffold could offer new therapeutic options for conditions like liver fibrosis. acs.org

Integration of Artificial Intelligence and Machine Learning in De Novo Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of de novo drug design, offering powerful tools to accelerate the discovery of novel compounds like this compound analogs. nih.govfrontiersin.org These computational approaches can generate new molecular structures from basic building blocks, moving beyond traditional methods that rely on existing templates. nih.gov

Deep learning models, a subset of AI, are being employed to create molecules that are optimized for specific properties, such as binding affinity to a target and drug-likeness. nih.gov A significant hurdle in de novo design has been the synthetic feasibility of the generated molecules. nih.gov However, recent advancements are focusing on developing synthetic planning methods to ensure that the designed compounds can be practically synthesized in the lab. nih.gov